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Compound of Interest

Compound Name: Fenlean

Cat. No.: B1672511

Technical Support Center: Fenfluramine Dosage
In Special Populations

This technical support center provides guidance for researchers, scientists, and drug
development professionals on adjusting fenfluramine dosage in patients with renal or hepatic
impairment.

Frequently Asked Questions (FAQSs)

Q1: How should the fenfluramine dosage be adjusted for patients with renal impairment?

Al: For patients with mild to moderate renal impairment (eGFR =30 mL/min/1.73m2), no
dosage adjustment is typically necessary. However, for severe renal impairment (eGFR 15 to
29 mL/min/1.73m?2), the maximum recommended total daily dosage is 20 mg if the patient is not
taking concomitant stiripentol, and 17 mgq if they are taking concomitant stiripentol plus
clobazam.[1][2][3] The use of fenfluramine in patients with end-stage renal disease (eGFR <15
mL/min/1.73m?) has not been studied, and it is unknown if fenfluramine or its metabolite,
norfenfluramine, are dialyzable.[2]

Q2: What are the dosage recommendations for patients with hepatic impairment?

A2: Dosage adjustments for patients with hepatic impairment are based on the Child-Pugh
classification. The recommendations vary depending on whether the patient is also being
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treated with stiripentol and clobazam. For detailed recommendations, please refer to the data
tables below. A pharmacokinetic study has shown that exposure to fenfluramine increases with
the severity of hepatic impairment.[4][5]

Q3: What is the mechanism of action of fenfluramine in treating seizures?

A3: The precise mechanism is not fully understood, but it is known that fenfluramine and its
active metabolite, norfenfluramine, increase the levels of serotonin in the brain.[6] This is
achieved by interacting with serotonin transporters.[6] They also act as agonists at specific
serotonin receptors, particularly 5-HT1D and 5-HT2C, which are believed to contribute to its
anti-seizure effects.[7]

Q4: Are there any major contraindications for fenfluramine use?

A4: Yes, fenfluramine is contraindicated in patients with a hypersensitivity to the drug or any of
its excipients. It should not be used within 14 days of taking monoamine oxidase inhibitors
(MAOIs) due to an increased risk of serotonin syndrome.[1]
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Issue

Potential Cause

Recommended Action

Unexpected Adverse Events in
a Patient with Mild Renal

Impairment

Although typically no dose
adjustment is needed,
individual patient variability can

affect drug tolerance.

Monitor the patient closely.
Consider a slower dose
titration. If adverse events
persist, a dosage reduction
may be warranted based on

clinical judgment.

Higher than Expected Plasma
Concentrations of
Fenfluramine in a Patient with

Hepatic Impairment

The metabolism of
fenfluramine is primarily
hepatic.[8] Impaired liver
function can lead to decreased
drug clearance and higher

plasma levels.

Follow the recommended
dosage adjustments for
hepatic impairment.
Therapeutic drug monitoring
can be a useful tool to guide
dosage adjustments in these

patients.

Reduced Efficacy When Co-
administered with Strong
CYP1A2 or CYP2D6 Inducers

Fenfluramine is metabolized by
several CYP enzymes,
including CYP1A2 and
CYP2D6.[8] Co-administration
with strong inducers of these
enzymes may increase the
metabolism of fenfluramine,
leading to lower plasma
concentrations and reduced

efficacy.

An increase in the fenfluramine
dosage may be necessary.
Monitor the patient's clinical
response and consider

therapeutic drug monitoring.

Patient Develops Symptoms of

Serotonin Syndrome

Concomitant use of other
serotonergic drugs can
increase the risk of serotonin

syndrome.

Immediately discontinue
fenfluramine and any other
serotonergic agents. Provide

supportive care.

Data Presentation
Table 1: Fenfluramine Dosage Adjustment in Patients
with Renal Impairment
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Dosage Adjustment Dosage Adjustment

Degree of Renal eGFR (Without (With Concomitant

Impairment (mL/min/1.73m?) Concomitant Stiripentol plus
Stiripentol) Clobazam)

) No adjustment No adjustment

Mild to Moderate =230
recommended[2][3] recommended[2][3]
Maximum total daily ] ]

Maximum total daily
Severe 15to0 29 dosage of 20 mg[1][2]

[3]

dosage of 17 mg[1][2]

End-Stage Renal )
) <15 Not Studied[2]
Disease

Not Studied[2]

Table 2: Fenfluramine Dosage Adjustment in Patients

with Hepatic Impairment

Hepatic Impairment Dosage Adjustment
Classification (Child-Pugh (Without Concomitant
Score) Stiripentol)

Dosage Adjustment (With
Concomitant Stiripentol
plus Clobazam)

Maximum total daily dosage of

Mild (Child-Pugh A) 20 mg[1][3][9]

Maximum total daily dosage of
13 mg[2][3][9]

Maximum total daily dosage of

Moderate (Child-Pugh B)
20 mg[3]

Use not recommended[2][3]

Maximum total daily dosage of

Severe (Child-Pugh C)
17 mg[2][3]

Use not recommended[2][3]

Table 3: Pharmacokinetic Parameters of Fenfluramine in

Hepatic Impairment
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. . . AUCo-t Increase of Fenfluramine
Hepatic Impairment Classification . .
(Compared to Normal Liver Function)

Mild (Child-Pugh A) 95%(1]
Moderate (Child-Pugh B) 113%][1]
Severe (Child-Pugh C) 185%[1]

Experimental Protocols

Protocol: A Phase 1, Open-Label, Parallel-Group Study
to Evaluate the Pharmacokinetics of Fenfluramine in
Subjects with Hepatic Impairment Compared to Healthy
Subjects

This protocol is based on a study investigating the impact of hepatic impairment on the
pharmacokinetics of fenfluramine.[4][5]

1. Study Population:

o Hepatically Impaired Subjects: Male and female subjects aged 18 to 70 years with a clinical
diagnosis of stable, chronic mild, moderate, or severe hepatic impairment as defined by the
Child-Pugh classification.

o Healthy Control Subjects: Healthy male and female subjects aged 18 to 70 years with normal
hepatic function, matched to the hepatically impaired subjects for age, sex, and body mass
index (BMI).

2. Study Design:
e This is a single-dose, open-label, parallel-group study.

e Subjects are assigned to one of four groups based on their hepatic function: mild
impairment, moderate impairment, severe impairment, or healthy controls.

3. Treatment Administration:
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All subjects receive a single oral dose of fenfluramine (e.g., 0.35 mg/kg).[4][5]
The drug is administered after an overnight fast.
. Pharmacokinetic Sampling:

Serial blood samples are collected from each subject at predefined time points before and
after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96
hours post-dose).

Plasma is separated from the blood samples and stored frozen until analysis.
. Bioanalytical Method:

Plasma concentrations of fenfluramine and its major active metabolite, norfenfluramine, are
determined using a validated high-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS) method.

. Pharmacokinetic Analysis:

The following pharmacokinetic parameters are calculated for fenfluramine and
norfenfluramine using non-compartmental methods:

[e]

Maximum plasma concentration (Cmax)

o

Time to maximum plasma concentration (Tmax)

[¢]

Area under the plasma concentration-time curve from time zero to the last measurable
concentration (AUCo-t)

[¢]

Area under the plasma concentration-time curve from time zero to infinity (AUCo-inf)

o

Terminal elimination half-life (t%2)
. Statistical Analysis:

Pharmacokinetic parameters are summarized using descriptive statistics for each group.
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» The effect of hepatic impairment on the pharmacokinetics of fenfluramine is assessed by
comparing the geometric mean ratios of Cmax and AUC for each impairment group to the
healthy control group.

Mandatory Visualization
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Patient Screening and Enrollment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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